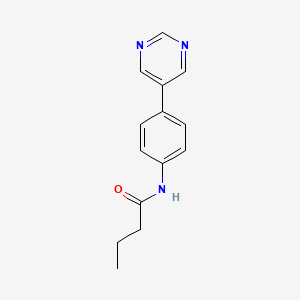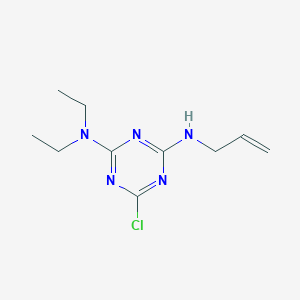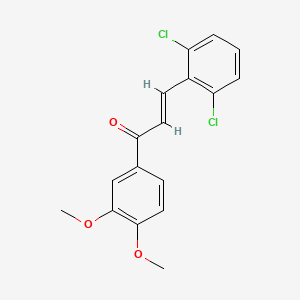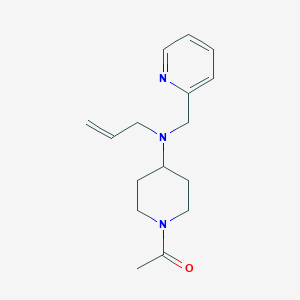![molecular formula C15H26O2 B3871483 (4-isopropyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B3871483.png)
(4-isopropyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol
Vue d'ensemble
Description
(4-isopropyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol, also known as ITNM, is a bicyclic alcohol that has received significant attention in scientific research due to its unique structure and potential applications.
Mécanisme D'action
The mechanism of action of (4-isopropyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This compound has been found to inhibit the activity of certain enzymes involved in the biosynthesis of cell wall components in bacteria and fungi. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on cells and organisms. It has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death. In cancer cells, this compound has been found to induce DNA damage and activate apoptosis pathways, leading to cell death. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(4-isopropyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol has several advantages for lab experiments, including its broad-spectrum antimicrobial and anticancer properties, and its relatively low toxicity compared to other compounds. However, its limited solubility in water and other solvents can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on (4-isopropyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol. One area of focus is on improving the synthesis method to increase yields and purity. Another area of research is on understanding the mechanism of action of this compound in more detail, which can lead to the development of more targeted therapies. Additionally, there is potential for this compound to be used in combination with other compounds to enhance its antimicrobial and anticancer properties. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models.
Applications De Recherche Scientifique
(4-isopropyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol has been extensively studied for its potential applications in various fields of science. It has been found to possess antimicrobial, antiviral, and anticancer properties. This compound has been tested against a wide range of microorganisms, including bacteria, fungi, and viruses, and has shown promising results in inhibiting their growth. In cancer research, this compound has been found to induce cell death in various cancer cell lines, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
(6,8,9-trimethyl-4-propan-2-yl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)14-13-10(3)6-11(4)15(7-16,8-17-14)12(13)5/h6,9,11-14,16H,7-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAPJYMSXNSYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C2C(C1(COC2C(C)C)CO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B3871409.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B3871440.png)
![8-(4-{2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)-5-nitroquinoline](/img/structure/B3871442.png)


![5-amino-3-[1-cyano-2-(7-methoxy-1,3-benzodioxol-5-yl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3871469.png)
![3-[3-bromo-4-(cyanomethoxy)-5-methoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3871472.png)


![3-(3-iodophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B3871498.png)
![2-(1-piperidinyl)-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B3871511.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B3871518.png)